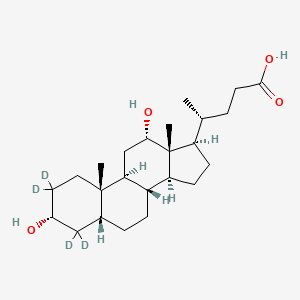
Deoxycholic-2,2,4,4-D4 acid
描述
脱氧胆酸-d4 (DCA-d4) 是脱氧胆酸 (DCA) 的氘标记衍生物。DCA 是一种继发性胆汁酸,在结肠中通过胆酸的微生物转化形成。 胆汁酸在脂类消化、胆固醇代谢和信号通路中发挥着至关重要的作用 .
作用机制
脱氧胆酸-d4 激活 G 蛋白偶联的胆汁酸受体 TGR5。这种激活刺激棕色脂肪组织 (BAT) 的产热活性,可能影响能量消耗和代谢。
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
准备方法
脱氧胆酸-d4 的合成路线涉及在其合成过程中掺入氘。不幸的是,脱氧胆酸-d4 的具体反应条件和工业生产方法没有得到广泛的记录。研究人员通常在脱氧胆酸的合成过程中引入氘,以获得标记化合物。
化学反应分析
脱氧胆酸-d4 可以发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件与脱氧胆酸相似。从这些反应中形成的主要产物可能包括胆汁酸的氘化衍生物。
科学研究应用
脱氧胆酸-d4 在多个领域的科学研究中都有应用:
化学: 用作质谱 (GC- 或 LC-MS) 研究中定量分析的内标。
生物学: 研究其对参与胆固醇代谢的核受体的影响。
相似化合物的比较
生物活性
Deoxycholic-2,2,4,4-D4 acid (DCA-d4) is a deuterated form of deoxycholic acid, a secondary bile acid that plays significant roles in various biological processes. This article explores the biological activity of DCA-d4, including its metabolic functions, interactions with enzymes, and implications in health and disease.
2. Metabolic Role of Deoxycholic Acid
3.1 Cholagogue Effects
3.2 Interaction with Membrane Enzymes
3.3 Cytotoxicity and Cancer Research
Research indicates that DCA-d4 may exhibit cytotoxic effects against certain cancer cell lines. In studies involving semi-synthetic derivatives of deoxycholic acid, modifications to its structure enhanced its ability to inhibit tumor cell growth . This raises the possibility of developing DCA-d4 derivatives as anticancer agents.
3.4 Implications in Metabolic Disorders
Recent studies have linked elevated levels of deoxycholic acid with metabolic disorders such as type 2 diabetes (T2D). In individuals with T2D, increased concentrations of DCA were associated with impaired glucose metabolism and dyslipidemia . This correlation suggests that DCA-d4 could serve as a biomarker for assessing metabolic health.
Table 1: Summary of Key Studies on DCA-d4
5. Conclusion
This compound exhibits significant biological activities that contribute to its role as a critical metabolite in human physiology. Its cholagogue effects, interactions with enzymes involved in lipid signaling, and associations with metabolic disorders highlight its importance in both health and disease contexts.
6. Future Directions
Further research is warranted to explore the therapeutic potential of DCA-d4 derivatives in cancer treatment and metabolic disease management. Additionally, understanding the microbiome's influence on bile acid metabolism could unveil new strategies for addressing gastrointestinal disorders.
属性
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-FCSCGBJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745736 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112076-61-6 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112076-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















